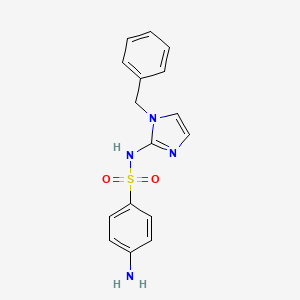![molecular formula C14H13N3O B14472621 4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 65774-88-1](/img/structure/B14472621.png)
4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common solvents include acetic acid and trifluoroacetic acid. The choice of solvent can influence the regioselectivity of the reaction, leading to different isomeric products .
Chemical Reactions Analysis
4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antibacterial and antifungal activities.
Medicine: Research has indicated potential antitumor and cytotoxic properties, making it a candidate for anticancer drug development.
Mechanism of Action
The mechanism by which 4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
- 4,5-Dimethylpyrimidine
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
65774-88-1 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H13N3O/c1-10-8-14(18)17-13(16(10)2)9-12(15-17)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
BSYBIDOMESHVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=CC(=N2)C3=CC=CC=C3)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


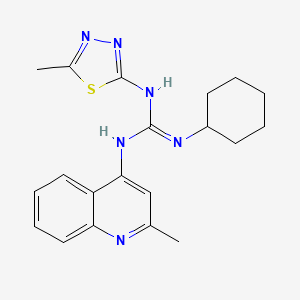
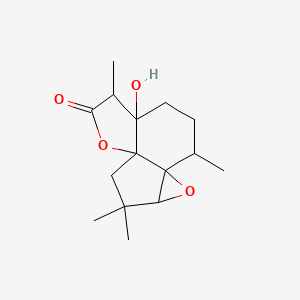
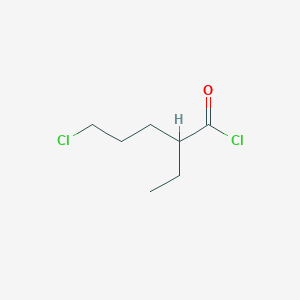
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
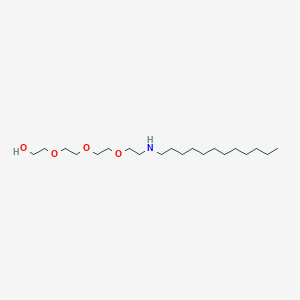

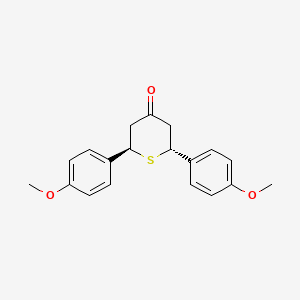

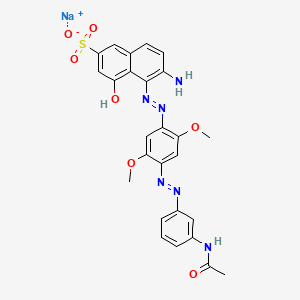
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
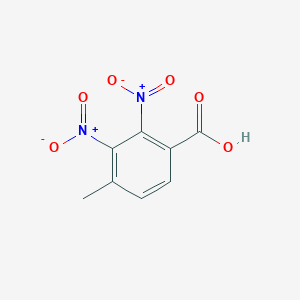

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
